

# Physicochemical Properties of 4-Bromo-2,3-dimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylaniline**

Cat. No.: **B1292490**

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## Introduction

**4-Bromo-2,3-dimethylaniline**, also known as 4-bromo-2,3-xylidine, is an aromatic amine that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline core, provides a versatile platform for the development of more complex molecules. This technical guide offers a detailed overview of the core physicochemical properties of **4-Bromo-2,3-dimethylaniline**, along with experimental protocols and comparative analysis with its isomers. This information is crucial for its application in pharmaceuticals, agrochemicals, and materials science.<sup>[1][2]</sup>

## Chemical and Physical Properties

The properties of **4-Bromo-2,3-dimethylaniline** are summarized in the tables below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.

Table 1: General and Chemical Properties

Property	Value	Source
IUPAC Name	4-bromo-2,3-dimethylaniline	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	4-Bromo-2,3-xylidine	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	22364-25-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	200.08 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Purity	≥98%	<a href="#">[4]</a> <a href="#">[5]</a>
InChI Key	YOBPAGXZBSWOHP- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	CC1=C(C=CC(=C1C)Br)N	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Physical Properties

Property	Value	Source
Physical Form	Solid or liquid	[4]
Melting Point	Not reported	[1]
Boiling Point	Not available	
Density	Not available	
Solubility	As a primary amine, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, ether, and benzene.[7] [8] The presence of the primary amine group allows for hydrogen bonding.[1]	
Storage Temperature	Room temperature, in a dark place under an inert atmosphere, or at 4°C, protected from light.	[4][5]

Table 3: Computed Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	26.02 Å <sup>2</sup>	[5]
LogP	2.64814	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1	[5]
Rotatable Bonds	0	[5]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of anilines are crucial for reproducible research.

## Synthesis of 4-Bromo-2,3-dimethylaniline via Bromination

A common method for the synthesis of **4-Bromo-2,3-dimethylaniline** is the selective bromination of 2,3-dimethylaniline.[\[1\]](#)

### Materials:

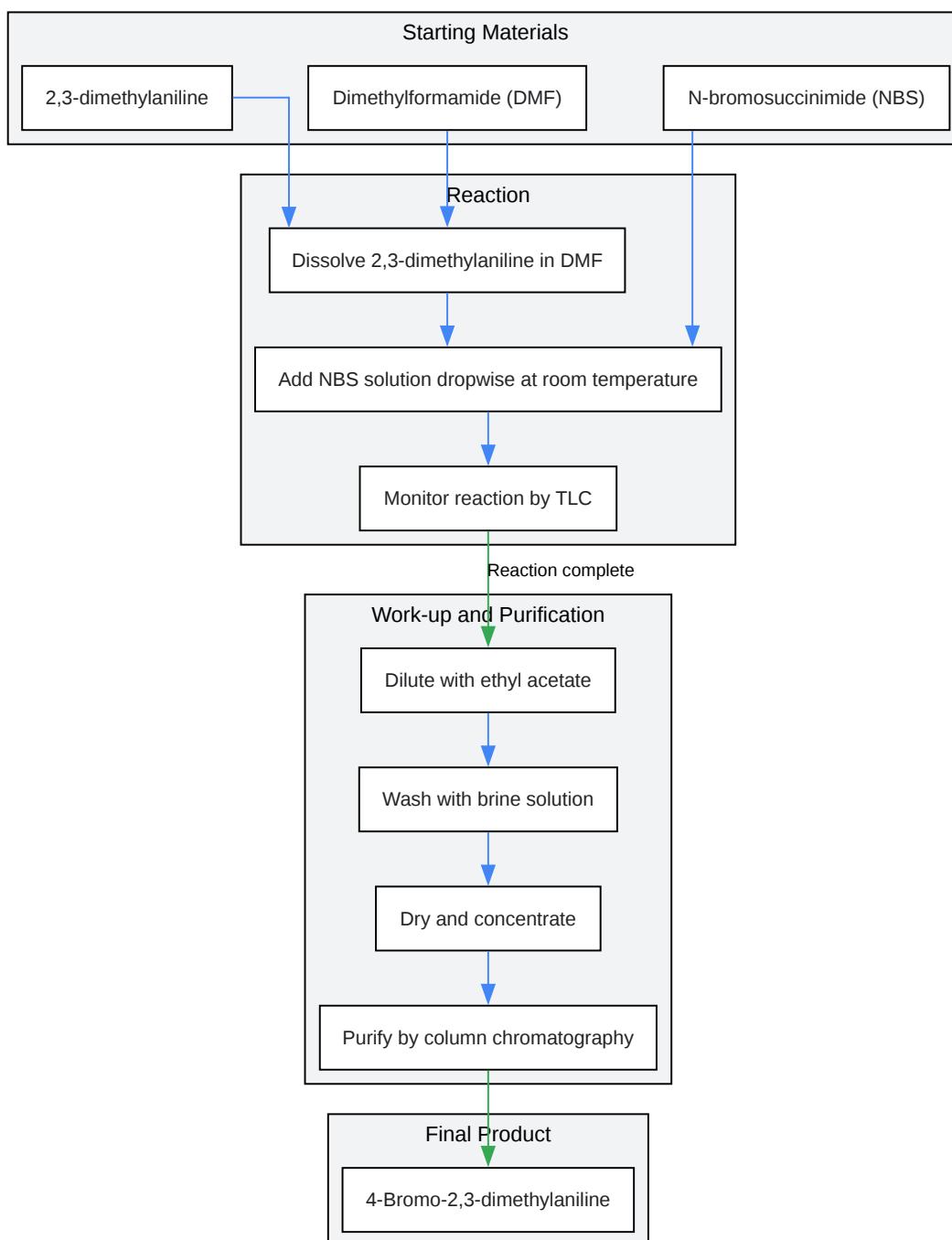
- 2,3-dimethylaniline
- N-bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

### Procedure:

- In a round-bottom flask, dissolve 2,3-dimethylaniline in dry DMF.
- Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in DMF to the aniline solution at room temperature with vigorous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

- The crude product can be further purified by column chromatography or recrystallization to yield **4-Bromo-2,3-dimethylaniline**.<sup>[1]</sup>

Synthesis Workflow of 4-Bromo-2,3-dimethylaniline



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Caption: Experimental workflow for the synthesis of **4-Bromo-2,3-dimethylaniline**.

## Determination of Basicity

The basicity of anilines can be determined qualitatively and quantitatively.

Qualitative Method:

- Add a drop of **4-Bromo-2,3-dimethylaniline** to 10 drops of distilled water in a vial.
- Add 2 drops of a universal indicator.
- Observe the color change to estimate the pH. Aromatic amines are generally weakly basic.  
[7][9]

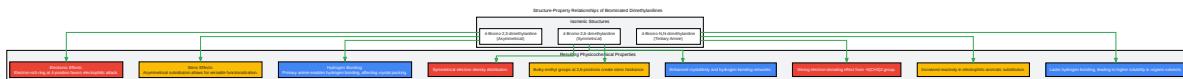
Quantitative Method (pKa Determination):

The pKa can be determined by titration.

- Dissolve a known amount of **4-Bromo-2,3-dimethylaniline** in a suitable solvent (e.g., ethanol/water mixture).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
- Monitor the pH of the solution using a pH meter as the acid is added.
- Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

## Structural and Reactivity Insights

The positions of the methyl and bromo substituents on the aniline ring significantly influence the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities.

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Caption: Logical relationships between isomeric structures and their properties.

- Electronic Effects: In **4-Bromo-2,3-dimethylaniline**, the 2,3-dimethyl substitution pattern creates an electron-rich ring, particularly at the 4-position, which can influence its reactivity in electrophilic substitution reactions.[1]
- Steric Effects: The arrangement of the methyl groups in **4-Bromo-2,3-dimethylaniline** is asymmetrical, which can allow for more versatile functionalization compared to the more sterically hindered 2,6-dimethyl isomer.[1]
- Hydrogen Bonding: As a primary amine, **4-Bromo-2,3-dimethylaniline** can participate in hydrogen bonding, which is a critical factor in its crystal packing and interactions with other molecules.[1] In contrast, the tertiary amine 4-Bromo-N,N-dimethylaniline lacks this ability but often exhibits higher solubility in organic solvents.[1]

## Safety and Handling

Based on data for similar anilines and GHS classifications for **4-Bromo-2,3-dimethylaniline**, the following hazards are noted:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4] Some sources also indicate potential for harm if swallowed or in contact with skin.[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Conclusion

**4-Bromo-2,3-dimethylaniline** is a key chemical intermediate with a distinct set of physicochemical properties governed by its specific substitution pattern. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support scientists and researchers in their work with this compound.

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